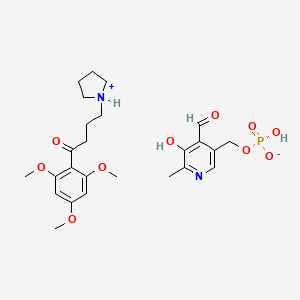

Buflomedil pyridoxalphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

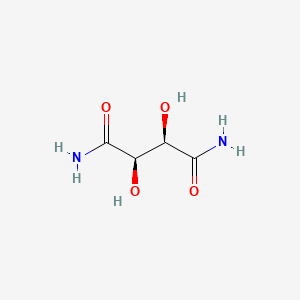

Buflomedil pyridoxal phosphate is a compound that combines buflomedil, a vasodilator, with pyridoxal phosphate, the active form of vitamin B6. This compound is used in various medical applications, particularly for its vasodilatory properties and its role in metabolic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

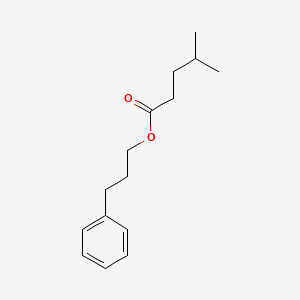

The synthesis of pyridoxal phosphate involves several steps. Initially, phenetidine is added to a pyridoxal solution to generate a pyridoxal Schiff base. This Schiff base is then dissolved in an ionic liquid, followed by the addition of polyphosphoric acid. The reaction mixture is stirred, cooled, and the resulting solids are filtered to obtain pyridoxal 5’-phosphate Schiff base. Finally, hydrolysis purification is performed to yield pyridoxal 5’-phosphate .

Industrial Production Methods

Industrial production methods for buflomedil pyridoxal phosphate typically involve controlled-release preparations. These preparations are made by combining buflomedil pyridoxal phosphate with appropriate auxiliary materials to achieve the desired release profile .

Análisis De Reacciones Químicas

Types of Reactions

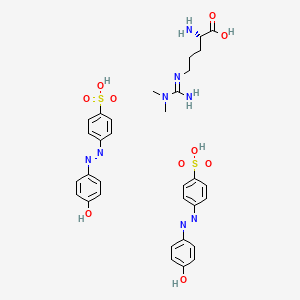

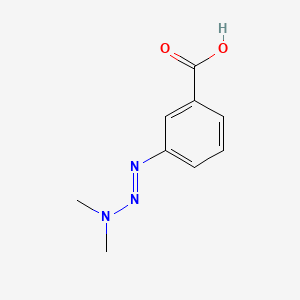

Buflomedil pyridoxal phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Pyridoxal phosphate, a component of the compound, is involved in over 100 different reactions in human metabolism, primarily in amino acid biosynthetic and degradation pathways .

Common Reagents and Conditions

Common reagents used in reactions involving pyridoxal phosphate include enzymes that facilitate transamination, decarboxylation, deamination, and racemization reactions. These reactions often occur under physiological conditions, with the presence of specific enzymes acting as catalysts .

Major Products Formed

The major products formed from reactions involving pyridoxal phosphate include various amino acids and their derivatives. For example, in transamination reactions, the amino group of an amino acid is transferred to an acceptor molecule, resulting in the formation of a new amino acid .

Aplicaciones Científicas De Investigación

Buflomedil pyridoxal phosphate has several scientific research applications across various fields:

Mecanismo De Acción

Buflomedil exerts its effects by inhibiting calcium channels, reducing calcium influx, and attenuating vascular tone. Pyridoxal phosphate, on the other hand, acts as a coenzyme in various biochemical reactions, including the metabolism of amino acids and neurotransmitters. The combination of these two components allows for a synergistic effect, enhancing the overall therapeutic efficacy of the compound .

Comparación Con Compuestos Similares

Buflomedil pyridoxal phosphate can be compared with other compounds that contain pyridoxal phosphate or similar vasodilatory agents:

Pyridoxine (Vitamin B6): Pyridoxine is another form of vitamin B6 that can be converted to pyridoxal phosphate.

Pyridoxamine: Similar to pyridoxal phosphate, pyridoxamine is involved in amino acid metabolism but does not possess the same vasodilatory effects.

Other Vasodilators: Compounds like nifedipine and amlodipine are also used as vasodilators but do not have the metabolic benefits provided by pyridoxal phosphate.

Buflomedil pyridoxal phosphate stands out due to its dual functionality, offering both vasodilatory and metabolic benefits, making it a unique and valuable compound in various scientific and medical applications.

Propiedades

Fórmula molecular |

C25H35N2O10P |

|---|---|

Peso molecular |

554.5 g/mol |

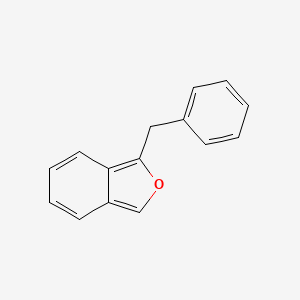

Nombre IUPAC |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate;4-pyrrolidin-1-ium-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one |

InChI |

InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14) |

Clave InChI |

PFDMMTLRXJOJAK-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].COC1=CC(=C(C(=C1)OC)C(=O)CCC[NH+]2CCCC2)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)

![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)

![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)